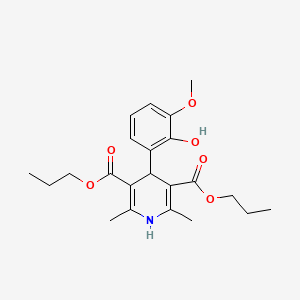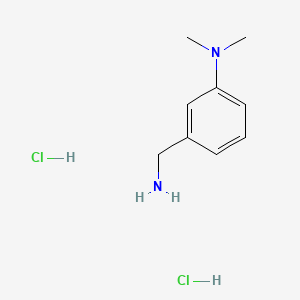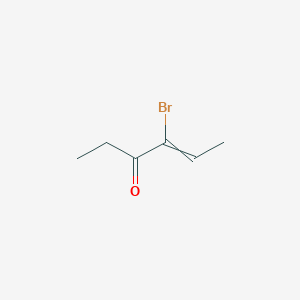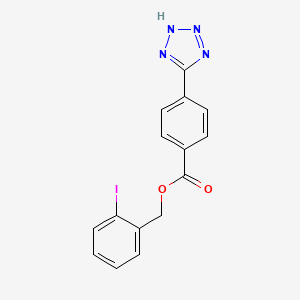![molecular formula C27H29INP B15158892 {[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide CAS No. 677008-49-0](/img/structure/B15158892.png)
{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. This compound is characterized by the presence of a naphthalene ring substituted with a diethylamino group and a diphenylphosphanium group. The iodide ion serves as the counterion. Phosphonium salts are known for their applications in organic synthesis, catalysis, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide typically involves the reaction of 8-(diethylamino)naphthalene-1-methanol with diphenylphosphine in the presence of a suitable iodinating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of phosphonium salts, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkali metal halides or alcohols under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The naphthalene ring provides a rigid framework that can facilitate interactions with biological molecules, while the phosphonium group can participate in ionic interactions and catalysis. The diethylamino group enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- {[8-(Diethylamino)naphthalen-1-yl]methyl}(triphenyl)phosphanium iodide
- {[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium bromide
- {[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium chloride
Uniqueness
{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, while the diphenylphosphanium group provides stability and facilitates various chemical transformations. The iodide counterion also influences the compound’s reactivity and solubility.
Properties
CAS No. |
677008-49-0 |
|---|---|
Molecular Formula |
C27H29INP |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[8-(diethylamino)naphthalen-1-yl]methyl-diphenylphosphanium;iodide |
InChI |
InChI=1S/C27H28NP.HI/c1-3-28(4-2)26-20-12-14-22-13-11-15-23(27(22)26)21-29(24-16-7-5-8-17-24)25-18-9-6-10-19-25;/h5-20H,3-4,21H2,1-2H3;1H |
InChI Key |
VHUWPEQTLVFTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1C(=CC=C2)C[PH+](C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)

![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)



![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
